molecular formula C12H9F3N2O4 B8007122 (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid

(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid

Cat. No.: B8007122
M. Wt: 302.21 g/mol
InChI Key: YZPGPQOKYIZYTR-QMMMGPOBSA-N
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Description

(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid is a synthetic organic compound that features a trifluorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluorophenyl Group:

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the imidazolidinone intermediate with a propanoic acid derivative using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring or the propanoic acid moiety.

    Reduction: Reduction reactions can be used to modify the carbonyl groups within the imidazolidinone ring.

    Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its trifluorophenyl group may impart unique biological activity, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The imidazolidinone ring is a common motif in many bioactive molecules, suggesting that this compound could serve as a scaffold for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain molecular targets, while the imidazolidinone ring might stabilize the compound’s conformation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.

    (S)-3-(2,5-dioxo-1-(4-fluorophenyl)imidazolidin-4-yl)propanoic acid: Contains a single fluorine atom instead of three, potentially altering its reactivity and biological activity.

    (S)-3-(2,5-dioxo-1-(3,4-difluorophenyl)imidazolidin-4-yl)propanoic acid: Has two fluorine atoms, which might affect its properties differently compared to the trifluorophenyl derivative.

Uniqueness

The presence of the trifluorophenyl group in (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid makes it unique among similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[(4S)-2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c13-6-3-5(4-7(14)10(6)15)17-11(20)8(16-12(17)21)1-2-9(18)19/h3-4,8H,1-2H2,(H,16,21)(H,18,19)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGPQOKYIZYTR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)N2C(=O)[C@@H](NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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